molecular formula C14H21NO2 B11731019 Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate

Cat. No.: B11731019
M. Wt: 235.32 g/mol
InChI Key: NEZVKALLWWCNSX-LBPRGKRZSA-N
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Description

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is an organic compound that belongs to the class of amino acid derivatives It features a methyl ester group, an amino group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active form of the compound. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoate
  • Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate

Uniqueness

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is unique due to the presence of the tert-butyl-substituted phenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and stability .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1

InChI Key

NEZVKALLWWCNSX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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